molecular formula C35H44O3Si2 B2708622 1,3-di-O-tert-butyldiphenylsilylglycerol CAS No. 1096143-75-7

1,3-di-O-tert-butyldiphenylsilylglycerol

Cat. No.: B2708622
CAS No.: 1096143-75-7
M. Wt: 568.904
InChI Key: SKXSFADJOJNBOU-UHFFFAOYSA-N
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Description

1,3-di-O-tert-butyldiphenylsilylglycerol is a chemical compound with the molecular formula C35H44O3Si2 and a molar mass of 568.89 g/mol . This compound is known for its unique structure, which includes tert-butyldiphenylsilyl groups attached to a glycerol backbone. It is often used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

1,3-di-O-tert-butyldiphenylsilylglycerol has several applications in scientific research:

    Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions on other parts of the molecule.

    Biology: This compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It plays a role in the development of drug delivery systems and prodrugs.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The protecting group is easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .

Future Directions

Research on 1,3-di-O-tert-butyldiphenylsilylglycerol and similar compounds is ongoing. For instance, a study on the crystal structure of a related compound, (S)-1-O-tert-butyldiphenylsilylglycerol, has been conducted . This research could provide insights into the properties and potential applications of this compound.

Preparation Methods

1,3-di-O-tert-butyldiphenylsilylglycerol can be synthesized through several methods. One common synthetic route involves the protection of glycerol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole . The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through column chromatography to obtain the desired compound.

Chemical Reactions Analysis

1,3-di-O-tert-butyldiphenylsilylglycerol undergoes various chemical reactions, including:

Comparison with Similar Compounds

1,3-di-O-tert-butyldiphenylsilylglycerol is unique due to its combination of tert-butyldiphenylsilyl groups and glycerol backbone. Similar compounds include:

    1,2-di-O-tert-butyldiphenylsilylglycerol: Differing in the position of the silyl groups.

    1,3-di-O-trimethylsilylglycerol: Featuring trimethylsilyl groups instead of tert-butyldiphenylsilyl groups.

    1,3-di-O-tert-butyldimethylsilylglycerol: Containing tert-butyldimethylsilyl groups.

These compounds share similar protective properties but differ in their steric and electronic effects, influencing their reactivity and applications.

Properties

IUPAC Name

1,3-bis[[tert-butyl(diphenyl)silyl]oxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44O3Si2/c1-34(2,3)39(30-19-11-7-12-20-30,31-21-13-8-14-22-31)37-27-29(36)28-38-40(35(4,5)6,32-23-15-9-16-24-32)33-25-17-10-18-26-33/h7-26,29,36H,27-28H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXSFADJOJNBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44O3Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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